Z-Leu-phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6401-63-4 |

|---|---|

Molecular Formula |

C23H28N2O5 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H28N2O5/c1-16(2)13-19(25-23(29)30-15-18-11-7-4-8-12-18)21(26)24-20(22(27)28)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20-/m0/s1 |

InChI Key |

FGUNAJHARUGMEF-PMACEKPBSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

sequence |

LF |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and molecular weight of Z-Leu-Phe-OH

Technical Monograph: Physicochemical Profiling and Synthesis of Z-Leu-Phe-OH

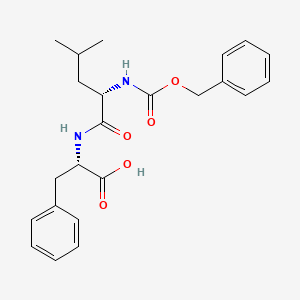

Executive Summary this compound (N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine) represents a critical dipeptide scaffold in the development of peptidomimetics and protease assays. Characterized by the presence of the carbobenzoxy (Cbz or Z) protecting group, this compound serves as both a stable intermediate in peptide synthesis and a specific substrate for metalloproteases, particularly Carboxypeptidase A (CPA). This guide provides a rigorous analysis of its chemical structure, molecular weight determinants, synthesis protocols, and biological applications, designed for researchers requiring high-fidelity data for drug development and biochemical characterization.

Structural Characterization & Molecular Weight

The physicochemical identity of this compound is defined by the steric bulk of the N-terminal protecting group and the hydrophobicity of its amino acid residues.

Chemical Identity[2][3]

-

IUPAC Name: (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid

-

Common Name: this compound[1]

-

CAS Registry Number: 6401-63-4[1]

-

Molecular Formula:

[2]

Molecular Weight Breakdown

The molecular weight is calculated based on the standard atomic weights of the constituent elements.

| Moiety | Contribution | Formula Fragment | Mass Contribution (Da) |

| Z-Group (Cbz) | N-Terminal Protection | ~135.14 | |

| Leucine Residue | Hydrophobic Core | ~113.16 | |

| Phenylalanine | C-Terminal Aromatic | ~164.18 | |

| Linkage Loss | Peptide Bond Formation | -18.02 (Adjusted in fragments) | |

| Total MW | Exact Mass | 412.48 g/mol |

Note: The exact monoisotopic mass is 412.1998, essential for high-resolution mass spectrometry (HRMS) validation.

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

Figure 1: The Z-group confers stability against aminopeptidases, while the C-terminal Phe provides specificity for carboxypeptidases.

Physicochemical Properties[2][3][5][6]

Understanding the solubility and stability profile is prerequisite for assay development.

| Property | Value | Experimental Note |

| Appearance | White to off-white powder | Crystalline form depends on recrystallization solvent. |

| Melting Point | 119 – 126 °C | Sharp range indicates high purity (>98%).[1] |

| Solubility (Aq) | Sparingly soluble | Requires pH adjustment (>7.5) or organic co-solvent. |

| Solubility (Org) | Soluble | Methanol, Ethanol, DMSO, DMF. |

| pKa (COOH) | ~3.5 - 4.0 | Typical for C-terminal carboxylic acids. |

| Stability | Hydrolysis-prone | Stable as solid; hydrolyzes in strong acid/base or presence of peptidases. |

Synthesis Protocol: Solution Phase Coupling

While solid-phase synthesis is common, solution-phase synthesis is preferred for this compound to ensure cost-effectiveness and scalability for producing gram-scale quantities. The following protocol utilizes the Mixed Anhydride Method, which minimizes racemization.

Reagents

-

Z-Leu-OH: 10 mmol

-

H-Phe-OMe·HCl: 10 mmol (Methyl ester protects the C-terminus during coupling)

-

Isobutyl Chloroformate (IBCF): Activator

-

N-Methylmorpholine (NMM): Base

-

Tetrahydrofuran (THF): Anhydrous solvent

Step-by-Step Methodology

-

Activation (Formation of Mixed Anhydride):

-

Coupling:

-

In a separate vessel, neutralize H-Phe-OMe·HCl (10 mmol) with NMM (10 mmol) in THF.

-

Add the amino ester solution to the mixed anhydride mixture at -15°C.

-

Allow to warm to room temperature (RT) over 4 hours.

-

Result: Formation of Z-Leu-Phe-OMe.

-

-

Saponification (Deprotection of Ester):

-

Purification:

-

Extract with Ethyl Acetate. Wash with water and brine.

-

Recrystallize from Ethyl Acetate/Hexane.

-

Figure 2: Stepwise conversion from protected amino acids to the final dipeptide acid.

Biological Applications: Carboxypeptidase A (CPA)[1][10]

This compound is a classic substrate for Carboxypeptidase A (CPA) , a pancreatic metalloprotease.

Mechanism of Action

CPA contains a Zinc ion (

-

Substrate Recognition: The hydrophobic pocket of CPA binds the Phenylalanine side chain (S1' subsite).

-

Catalysis: The

activates a water molecule, which attacks the scissile peptide bond between Leu and Phe. -

Utility: Because the Z-group blocks the N-terminus, the enzyme is forced to act only as a carboxypeptidase (cleaving from the C-terminus), releasing L-Phenylalanine and Z-Leucine.

Assay Validation

Researchers use this compound to determine the specificity constant (

-

Detection: The release of L-Phe can be monitored via UV absorbance changes (though weak) or, more commonly, by derivatization (e.g., Ninhydrin assay) since the Z-Leu product does not react with Ninhydrin, but the released free amine of Phe does (post-cleavage analysis usually requires separation). Note: For continuous spectrophotometric assays, ester substrates like Z-Leu-Phe-OMe are often preferred, but this compound is used for end-point inhibition studies.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 12940411 (this compound). National Center for Biotechnology Information.

-

-

Synthesis Methodology

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for Mixed Anhydride coupling).

- Protocol derived from standard peptide chemistry practices validated in: Chem-Impex International Product D

-

-

Enzymatic Application (Carboxypeptidase A)

- Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes.

- Sigma-Aldrich Product Specification for Z-Phe-Leu (Analogous substr

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Carboxypeptidase A mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

Z-Leu-Phe-OH CAS number and chemical identifiers

Topic: Z-Leu-Phe-OH CAS number and chemical identifiers Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Structural Analysis, Synthesis Protocols, and Protease Interaction Mechanisms[2][3]

Executive Summary

This compound (Carbobenzoxy-L-leucyl-L-phenylalanine) is a hydrophobically protected dipeptide derivative extensively utilized as a structural probe in protease research and a foundational building block in peptide therapeutics.[1][2][3] Distinguished by its N-terminal benzyloxycarbonyl (Z or Cbz) protection and a hydrophobic Leucine-Phenylalanine core, this compound serves as a critical mimic for the P2-P1 subsites of chymotrypsin-like serine proteases and cysteine cathepsins.

This guide provides a rigorous technical breakdown of this compound, moving beyond basic identifiers to explore its synthesis, mechanistic utility in ligand binding assays, and specific handling requirements for high-precision experimental workflows.

Part 1: Chemical Identity & Physiochemical Profile

The precise identification of this compound is critical, as stereochemical inversions (e.g., D-Leu) or sequence reversals (Z-Phe-Leu-OH, CAS 4313-73-9) drastically alter biological affinity.

Table 1: Core Chemical Identifiers

| Parameter | Technical Specification |

| Chemical Name | N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine |

| Common Synonyms | This compound; Cbthis compound; Z-L-Leu-L-Phe-OH |

| CAS Number | 6401-63-4 |

| Molecular Formula | C₂₃H₂₈N₂O₅ |

| Molecular Weight | 412.48 g/mol |

| MDL Number | MFCD00191122 |

| SMILES | CC(C)COCc1ccccc1)C(=O)NC(=O)O |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[2] |

| pKa | ~3.6 (Terminal Carboxylic Acid) |

| Appearance | White to off-white lyophilized powder |

Critical Note on Isomers: Ensure your procurement specifies CAS 6401-63-4 . The sequence isomer Z-Phe-Leu-OH (CAS 4313-73-9) is a distinct compound often used for carboxypeptidase studies and will not function identically in chymotrypsin-like assays.

Part 2: Structural Analysis & Molecular Mechanism

The utility of this compound stems from its ability to mimic the hydrophobic cleavage sites of proteolytic enzymes.

The "Hydrophobic Cap" Mechanism

The Z (Carbobenzoxy) group is not merely a protecting group in this context; it acts as a hydrophobic cap that occupies the S3 or S4 subsite of a protease, stabilizing the binding complex.

-

Leu (P2 Position): The isobutyl side chain of Leucine is optimized for the S2 hydrophobic pocket of enzymes like Cathepsin L and Chymotrypsin .

-

Phe (P1 Position): The benzyl side chain of Phenylalanine targets the S1 specificity pocket, which typically prefers large aromatic residues.

-

Free Acid (OH): The C-terminal carboxylate allows the molecule to act as a product inhibitor or a substrate precursor (e.g., for conversion to an aldehyde or chloromethyl ketone inhibitor).

Diagram: Structural Connectivity

The following diagram illustrates the connectivity and the functional domains of the molecule.

Figure 1: Functional domain map of this compound showing the N-terminal protection and amino acid residues.

Part 3: Synthesis & Purification Protocol

While commercially available, in-house synthesis allows for the introduction of isotopic labels (e.g., ¹³C-Phe) or modifications. The following is a standard Solution-Phase Synthesis protocol, preferred over Solid-Phase Peptide Synthesis (SPPS) for short dipeptides to avoid resin-cleavage side reactions.

Reaction Scheme

-

Coupling: Z-Leu-OH + H-Phe-OMe

Z-Leu-Phe-OMe -

Saponification: Z-Leu-Phe-OMe

this compound

Detailed Methodology

Step 1: Coupling (Mixed Anhydride Method)

-

Reagents: Z-Leu-OH (10 mmol), Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), H-Phe-OMe·HCl.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Protocol:

-

Dissolve Z-Leu-OH in THF at -15°C.

-

Add NMM (1.0 eq) followed by dropwise addition of IBCF (1.0 eq) to form the mixed anhydride. Stir for 15 min.

-

In a separate vessel, neutralize H-Phe-OMe·HCl with NMM in DMF/THF.

-

Add the phenylalanine ester solution to the mixed anhydride.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Evaporate THF. Dissolve residue in Ethyl Acetate. Wash sequentially with 1N HCl, 5% NaHCO₃, and Brine. Dry over Na₂SO₄.[4]

-

Step 2: Saponification (Deprotection of Ester)

-

Reagents: Lithium Hydroxide (LiOH), Methanol, Water.

-

Protocol:

-

Dissolve Z-Leu-Phe-OMe in MeOH.

-

Add 2N LiOH (2.0 eq) dropwise at 0°C.

-

Stir at RT for 2 hours (Monitor by TLC for disappearance of ester).

-

Acidification: Evaporate MeOH. Acidify aqueous layer to pH 2-3 with 1N HCl.

-

Isolation: The product, this compound, will precipitate as a white solid. Filter and wash with cold water.

-

Recrystallization: Recrystallize from Ethyl Acetate/Hexane to achieve >98% purity.

-

Synthesis Workflow Diagram

Figure 2: Stepwise solution-phase synthesis workflow for this compound.

Part 4: Applications in Drug Discovery[1][3]

Protease Inhibition & Substrate Profiling

This compound is primarily used to map the active site specificity of Papain-family cysteine proteases (e.g., Cathepsin L, B, S) and Chymotrypsin-like serine proteases .

-

Mechanism: The Z-Leu-Phe moiety binds to the non-prime subsites (S2-S1).

-

Competitive Inhibition: The free acid (OH) form acts as a weak competitive inhibitor (

typically in the micromolar range). It competes with natural substrates for the active site but cannot be cleaved further. -

Precursor Utility: It is the immediate precursor for synthesizing potent transition-state inhibitors like Z-Leu-Phe-H (Aldehyde) or Z-Leu-Phe-CMK (Chloromethylketone) , which covalently modify the active site histidine or cysteine.

Self-Assembly & Nanotechnology

Research into diphenylalanine (Phe-Phe) nanotubes has expanded to include Z-protected dipeptides. This compound can self-assemble into supramolecular structures (nanofibers/tubes) in aqueous/organic mixtures, driven by

Part 5: Handling, Stability & Storage

To maintain the integrity of this compound for sensitive kinetic assays, strict adherence to storage protocols is required.

Table 2: Stability Matrix

| Condition | Protocol | Rationale |

| Solid State Storage | -20°C, Desiccated | Prevents hydrolysis and moisture absorption. Stable for >2 years. |

| Solution Storage | -80°C (DMSO stock) | Peptides in solution are prone to aggregation and slow hydrolysis. Use within 6 months. |

| Solubility | DMSO, DMF, MeOH | Hydrophobic Z-group limits water solubility. Dissolve in organic solvent first, then dilute into buffer. |

| pH Sensitivity | Avoid pH > 9.0 | High pH can cause racemization of the chiral centers or premature ester hydrolysis if derivatives are used. |

References

-

Chem-Impex International. "this compound Product Data & CAS 6401-63-4 Verification." Chem-Impex Catalog. Accessed 2024. Link

-

Sigma-Aldrich (Merck). "Peptide Synthesis Reagents and Z-Phe-Leu Isomer Distinction." Sigma-Aldrich Technical Library. Accessed 2024. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for this compound." PubChem. Accessed 2024. Link

-

Schechter, I., & Berger, A. "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications, 27(2), 157-162. (Foundational paper on P1/P2 subsite nomenclature used in Z-Leu-Phe design). Link

Sources

Technical Guide: Biological Activity of Z-Leu-Phe-OH in Protease Studies

This guide provides an in-depth technical analysis of Z-Leu-Phe-OH , focusing on its dual role as a competitive inhibitor for serine proteases and a substrate for metalloproteases.

Executive Summary

This compound (N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine) is a dipeptide derivative widely utilized in protease mechanistics. Unlike its aldehyde (CHO) or chloromethyl ketone (CMK) analogues, which act as potent irreversible or transition-state inhibitors, the free acid form (-OH ) functions primarily as a reversible competitive ligand or a specific substrate .

Its utility in drug development and biochemical research stems from three core activities:

-

Substrate Specificity Mapping: It serves as a substrate for Carboxypeptidase A (CPA), aiding in the definition of S1' subsite specificity.

-

Competitive Inhibition: It acts as a reversible competitive inhibitor for Chymotrypsin-like serine proteases (e.g., Cathepsin G, Chymase), allowing for the determination of intrinsic binding constants (

) without covalent modification. -

Negative Control: In apoptosis and cellular signaling studies, it is the standard negative control for Z-Leu-Phe-CHO, validating that observed effects are due to the electrophilic "warhead" of the inhibitor rather than the peptide backbone.

Molecular Architecture & Binding Dynamics[1]

Physicochemical Profile[1]

-

Chemical Formula:

-

Molecular Weight: 412.48 g/mol

-

Solubility: Hydrophobic; requires dissolution in organic solvents (DMSO, DMF, or Methanol) before dilution into aqueous buffers.

-

Stability: Stable at neutral pH; susceptible to hydrolysis by specific peptidases.

Structural Determinants of Activity

The biological activity is dictated by the interaction of its three moieties with protease active sites:

-

Z-Group (N-Benzyloxycarbonyl): Provides hydrophobic bulk that occupies the S2 or S3 subsite, stabilizing the enzyme-inhibitor complex via Van der Waals interactions.

-

Leu-Phe Dipeptide:

-

Phe (P1 Position): The aromatic side chain fits precisely into the deep hydrophobic S1 pocket of Chymotrypsin and Cathepsin G.

-

Leu (P2 Position): Interacts with the S2 subsite, providing additional binding energy.

-

-

C-Terminal Carboxyl (-OH):

-

In Serine Proteases: Lacks electrophilicity, preventing the formation of a covalent hemiacetal or ester linkage with the catalytic Serine-195. This results in purely non-covalent, reversible binding.

-

In Metalloproteases (CPA): Coordinates with the active site Zinc (

) or interacts with Arg-145, facilitating hydrolytic cleavage.

-

Primary Biological Activities

Scenario A: Reversible Competitive Inhibition (Serine Proteases)

Against enzymes like

-

Mechanism: The P1 Phenylalanine occupies the S1 specificity pocket, blocking access for the true substrate.

-

Key Metric: The Inhibition Constant (

). For Chymotrypsin, the

Scenario B: Substrate Catalysis (Metalloproteases)

Carboxypeptidase A (CPA) prefers substrates with C-terminal aromatic residues and a free carboxyl group. This compound is a substrate for CPA.

-

Mechanism:

-

The C-terminal carboxylate coordinates with the active site

and forms an electrostatic bond with Arg-145. -

The carbonyl oxygen of the peptide bond is polarized by

. -

Glu-270 acts as a general base, activating a water molecule to attack the scissile bond, releasing Phenylalanine.

-

Experimental Workflows

Protocol 1: Determination of for Chymotrypsin Inhibition

This protocol measures the ability of this compound to competitively inhibit the hydrolysis of a standard chromogenic substrate.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

. -

Enzyme:

-Chymotrypsin (Stock: 1 -

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Prepare 10 mM stock in DMSO.

-

Inhibitor: this compound. Prepare serial dilutions (0, 50, 100, 200, 500

M) in DMSO.

Procedure:

-

Preparation: In a 96-well microplate, add 140

L of Buffer. -

Inhibitor Addition: Add 20

L of this compound at varying concentrations. -

Substrate Addition: Add 20

L of Suc-AAPF-pNA (Final conc: 1 mM, approx -

Initiation: Add 20

L of Enzyme solution. Mix rapidly. -

Detection: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes at 25°C.

-

Analysis:

-

Calculate initial velocity (

) for each inhibitor concentration. -

Plot

vs. -

The x-intercept corresponds to

(assuming competitive inhibition).

-

Protocol 2: Carboxypeptidase A Kinetic Assay

This assay validates this compound as a substrate by monitoring the cleavage of the Leu-Phe bond.

Reagents:

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

-

Enzyme: Carboxypeptidase A (CPA).[1]

-

Substrate: this compound (0.1 - 2.0 mM).

Procedure (UV Difference Method):

-

Baseline: Dissolve this compound in buffer. Transfer to a quartz cuvette.

-

Initiation: Add CPA enzyme.

-

Measurement: Monitor the decrease in absorbance at 224-230 nm (peptide bond cleavage). Note: Background absorbance of the Z-group is high; differential spectroscopy against a substrate blank is required.

-

Alternative (Ninhydrin): Aliquot reaction mixture at time points, stop with acid, and react with Ninhydrin to quantify the release of free Phenylalanine (Absorbance at 570 nm).

Comparative Analysis: The "Z-Leu-Phe" Family

The biological impact of the Z-Leu-Phe scaffold is entirely dependent on the C-terminal modification.

| Compound | C-Terminus | Primary Role | Mechanism | Binding Type |

| This compound | Carboxyl (-COOH) | Control / Substrate | Competitive Ligand | Reversible (Non-covalent) |

| Z-Leu-Phe-CHO | Aldehyde (-CHO) | Inhibitor | Transition-state analog (Hemiacetal) | Reversible (Slow-binding) |

| Z-Leu-Phe-CMK | Chloromethyl Ketone | Inhibitor | Alkylation of His-57 | Irreversible (Covalent) |

Pathway Visualization

The following diagram illustrates the divergent pathways of this compound depending on the enzyme class (Serine Protease vs. Metalloprotease).

Figure 1: Divergent mechanisms of this compound. In Serine Proteases (Red path), it acts as a reversible inhibitor. In Metalloproteases (Green path), it acts as a substrate.[2]

References

-

Auld, D. S., & Vallee, B. L. (1970).[3] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[3][4] Biochemistry, 9(22), 4352–4359.[3]

-

Johnson, C. H., & Knowles, J. R. (1966). The binding of inhibitors to alpha-chymotrypsin.[5][6] Biochemical Journal, 101(1), 56–62.

-

Santa Cruz Biotechnology. (n.d.). Chymotrypsin Inhibitors: Chemical properties and biological activity. SCBT Product Guide.

-

Chem-Impex International. (n.d.). This compound Product Information: Applications in peptide synthesis and biochemical research.[7]

-

MDPI. (2024). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. Biomolecules.

Sources

- 1. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 2. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The binding of inhibitors to alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The binding of inhibitors to α-chymotrypsin at alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Z-Leu-Phe-OH in Organic Solvents: A Technical Guide

The following guide details the solubility profile of Z-Leu-Phe-OH (Carbobenzoxy-L-leucyl-L-phenylalanine). It synthesizes physicochemical principles with practical laboratory protocols, addressing the needs of process chemists and assay developers.

Compound: this compound (Carbobenzoxy-L-leucyl-L-phenylalanine) CAS: 3588-63-4 Molecular Weight: 412.48 g/mol Classification: N-Protected Hydrophobic Dipeptide

Part 1: Executive Summary & Physicochemical Context

This compound is a key intermediate in peptide synthesis and a substrate for enzymatic assays (e.g., Carboxypeptidase A).[1] Its solubility behavior is governed by the conflict between its hydrophobic domains and its hydrogen-bonding potential.[1]

Unlike the free dipeptide (H-Leu-Phe-OH), which is zwitterionic and sparingly soluble in organics, the Z-group (Benzyloxycarbonyl) caps the N-terminus. This eliminates the zwitterionic character, significantly increasing lipophilicity and solubility in organic solvents while rendering the compound practically insoluble in water.

The Solubility Triad

-

The Z-Group (Hydrophobic/Aromatic): Drives solubility in chlorinated solvents (DCM) and polar aprotic solvents (DMF).[1]

-

The Side Chains (Isobutyl & Benzyl): The Leucine and Phenylalanine side chains add substantial hydrophobicity, making the molecule amenable to solvation in alcohols and esters upon warming.[1]

-

The C-Terminal Carboxyl (-COOH): Remains free, allowing for pH-dependent solubility manipulation (soluble in basic organic mixtures).[1]

Part 2: Solubility Profile by Solvent Class

The following table categorizes solvents based on their thermodynamic compatibility with this compound.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts inter-peptide H-bonds; high dielectric constant solvates the polar backbone. | Stock Solutions , Bioassays, Synthesis coupling.[1] |

| Chlorinated | Dichloromethane (DCM) , Chloroform | High | Excellent solvation of the Z-group and hydrophobic side chains. | Synthesis , Liquid-Liquid Extraction.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Good solvent at elevated temperatures; marginal at RT.[1] | Recrystallization , Extraction from aqueous acid.[1] |

| Alcohols | Methanol, Ethanol | Variable | Soluble with warming or sonication.[1] "Good" solvent for crystallization when paired with water.[1] | Crystallization , TLC spotting. |

| Ethers/Alkanes | Diethyl Ether, Hexane | Insoluble | Lack of polarity to overcome crystal lattice energy.[1] | Anti-solvents (Precipitation), Washing.[1][2] |

| Aqueous | Water, PBS | Insoluble | Hydrophobic effect dominates.[1] Soluble only at high pH (>8.0).[1] | Precipitant , Assay buffer (requires co-solvent).[1] |

Critical Solvent Systems for Processing

-

Recrystallization: The classic system for Z-protected peptides is Ethyl Acetate/Hexane .[1] Dissolve this compound in warm EtOAc, then slowly add Hexane (anti-solvent) until turbidity persists. Cool to 4°C. Alternatively, Ethanol/Water systems are effective.[1]

-

Assay Buffers: Prepare a 100x stock in 100% DMSO . Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is <1% to avoid enzyme denaturation, though this compound may precipitate if the concentration exceeds its aqueous solubility limit (~50-100 µM).[1]

Part 3: Experimental Protocol – Saturation Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in crystal habit (amorphous vs. crystalline) affects dissolution rates.[1] Use this self-validating "Shake-Flask" protocol.

Workflow Diagram

Figure 1: Step-by-step workflow for determining saturation solubility.

Detailed Methodology

1. Preparation:

-

Add excess this compound solid (~50 mg) to a glass vial.

-

Add 1.0 mL of the target solvent (e.g., Methanol).[1]

-

Checkpoint: Ensure solid is visible at the bottom.[1] If fully dissolved, add more solid.[1]

2. Equilibration:

-

Agitate the vial at controlled temperature (25°C) for 24 hours using an orbital shaker or magnetic stir bar.

-

Why: This ensures thermodynamic equilibrium is reached, overcoming the kinetic lag of dissolving hydrophobic crystals.

3. Separation:

-

Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind peptides).[1]

4. Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: 70% Acetonitrile / 30% Water (0.1% TFA).[1] this compound is hydrophobic and requires high organic content to elute.[1]

-

Detection: UV at 254 nm (detects the Z-group and Phenylalanine ring).[1]

-

Calculation: Compare peak area against a standard curve prepared from a DMSO stock.

Part 4: Troubleshooting & Optimization

Issue: Gelation

Symptom: The solution turns into a viscous gel instead of dissolving or precipitating.[1] Cause: Peptide self-assembly via hydrogen bonding in non-polar solvents (common in Toluene or pure EtOAc).[1] Fix: Add a "breaker" solvent. 1-5% DMF or Methanol added to the non-polar solvent can disrupt the gel network without significantly altering the solubility power.

Issue: "Oiling Out" during Recrystallization

Symptom: Product separates as a liquid oil rather than crystals. Cause: Temperature dropped too fast, or the solvent system is too polar.[1] Fix: Re-heat to dissolve the oil. Add a seed crystal.[1] Cool extremely slowly (wrap the flask in foil/towel). Switch from EtOAc/Hexane to Ethanol/Water .[1]

Decision Tree: Solvent Selection

Figure 2: Solvent selection logic based on experimental intent.

References

-

PubChem. (n.d.).[1] Compound Summary: this compound (CAS 3588-63-4).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][3][4] Chemical Reviews.[1] (Authoritative text on Z-group solubility characteristics). Retrieved from [Link]

Sources

- 1. Carbobenzoxy-phenylalanyl(p)-leucyl-alanine | C25H34N3O7P | CID 5492587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the History, Development, and Application of Z-Leu-Phe-OH as a Formyl Peptide Receptor Ligand

Abstract

N-Carbobenzoxy-L-leucyl-L-phenylalanine (Z-Leu-Phe-OH) has emerged as a crucial tool in the study of innate immunity and inflammation. Initially developed as a synthetic peptide, its primary utility lies in its interaction with the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors pivotal in mediating the response of phagocytic cells to bacterial invasion and tissue damage.[1][2][3] This technical guide provides an in-depth exploration of the history, biochemical mechanism, and practical applications of this compound for researchers, scientists, and drug development professionals. We delve into its discovery as an early synthetic ligand, its mechanism of action as a competitive antagonist of Formyl Peptide Receptor 1 (FPR1), the downstream signaling pathways it modulates, and detailed protocols for its characterization.[1][3] By synthesizing historical context with modern experimental insights, this document serves as a comprehensive resource for leveraging this compound in the investigation of inflammatory processes and the development of novel therapeutics.

Introduction: The Landscape of Chemoattractant Peptides

The innate immune system forms the first line of defense against invading pathogens, and a key element of this response is the recruitment of leukocytes, such as neutrophils, to sites of infection or injury.[4][5] This directed migration, or chemotaxis, is orchestrated by a class of molecules known as chemoattractants.[6] Among the most potent of these are small N-formylated peptides, which are molecular patterns associated with bacteria, as prokaryotic protein synthesis initiates with N-formylmethionine.[1]

These peptides are recognized by a specific family of receptors on the surface of immune cells: the Formyl Peptide Receptors (FPRs).[1][2] FPRs are G protein-coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events leading to essential immune functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in an "oxidative burst".[1][2][7]

The study of these pathways has been greatly facilitated by the development of synthetic ligands that can either mimic (agonists) or block (antagonists) the action of natural chemoattractants. This compound stands out as a foundational synthetic peptide derivative that has been instrumental in dissecting the function of FPRs.[8] This guide offers a detailed examination of its origins, its role as a research tool, and the methodologies used to study its effects.

Discovery and Early History of this compound

The journey of this compound is intrinsically linked to the discovery of the archetypal bacterial chemoattractant, N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF). Early research in the 1970s identified fMLP as a powerful neutrophil activator and chemoattractant.[9][10] This spurred a search for synthetic analogs to probe the newly discovered receptor, now known as FPR1.[2]

Scientists began systematically synthesizing peptides to understand the structural requirements for receptor binding and activation.[11] In this context, this compound was developed. The key structural feature is the replacement of the N-formyl group of potent agonists with a bulky N-Carbobenzoxy ("Z" or "Cbz") group.[12] This modification was critical; while maintaining affinity for the receptor's binding pocket, the Z-group prevented the conformational change required for receptor activation.

Early studies quickly established that peptides like this compound could competitively inhibit the effects of fMLP, such as neutrophil chemotaxis and enzyme release. This identified this compound not as an activator, but as a valuable competitive antagonist , a tool that could specifically block the receptor and thereby help to isolate and study FPR1-mediated pathways.[1]

Mechanism of Action: Interaction with Formyl Peptide Receptors

The Formyl Peptide Receptor Family (FPRs)

The FPR family in humans consists of three members: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[1][13]

-

FPR1: The high-affinity receptor for N-formylated peptides like fMLP. It is abundantly expressed on neutrophils and monocytes and is a primary driver of the inflammatory response to bacterial infection.[2][3][14]

-

FPR2: A more promiscuous receptor that binds a wide variety of ligands, including formyl peptides (with lower affinity than FPR1), lipids (e.g., lipoxin A4), and host-derived peptides.[1][15] It plays a complex role in both pro- and anti-inflammatory signaling.

-

FPR3: The least characterized member of the family, with a less defined role in immune signaling.

This compound is primarily recognized as a selective antagonist for FPR1 . Its ability to block fMLP-induced activity makes it an indispensable tool for differentiating FPR1-mediated responses from those triggered through FPR2 or other chemoattractant receptors.[16]

Downstream Signaling Pathways

FPR1 activation by an agonist like fMLP initiates a well-defined signaling cascade. By blocking the initial binding event, this compound prevents the initiation of this entire pathway.

-

G-Protein Coupling: Upon agonist binding, FPR1 couples to a heterotrimeric Gi protein. This causes the Gα subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[2]

-

Second Messenger Generation: Both Gα-GTP and the Gβγ dimer activate downstream effectors:

-

Phospholipase C (PLC): Activated by the Gβγ subunit, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of FPR1 activation.[2][10]

-

Protein Kinase C (PKC) Activation: DAG and Ca²⁺ together activate PKC, which phosphorylates numerous target proteins, including components of the NADPH oxidase complex.

-

-

Kinase Cascades: The dissociated G-protein subunits also activate other critical kinase pathways, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are essential for chemotaxis and gene transcription.[2]

-

Cellular Response: The culmination of this signaling is the execution of key neutrophil functions: directed migration (chemotaxis), release of antimicrobial enzymes (degranulation), and production of superoxide anions (oxidative burst) to kill pathogens.[1][2]

The primary utility of this compound is its ability to occupy the FPR1 binding site and prevent this cascade from ever starting.

Visualization of the FPR1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by an FPR1 agonist and blocked by an antagonist like this compound.

Caption: FPR1 signaling pathway initiated by an agonist and blocked by this compound.

Methodologies for Studying this compound

Evaluating the activity of this compound requires a suite of well-established in vitro assays. These protocols are designed to confirm its identity as a competitive FPR1 antagonist.

Receptor Binding Assays

The most direct way to demonstrate interaction with FPR1 is through a competitive binding assay. This experiment quantifies the ability of this compound to displace a known high-affinity radiolabeled or fluorescent ligand from the receptor.[17]

-

Objective: To determine the binding affinity (Ki) of this compound for FPR1 by measuring its ability to displace a radiolabeled agonist (e.g., [³H]fMLP).

-

Materials:

-

Cell membrane preparations from cells expressing high levels of FPR1 (e.g., human neutrophils or transfected HL-60 cells).

-

Radioligand: [³H]fMLP.

-

Unlabeled Competitor: this compound.

-

Non-specific binding control: High concentration of unlabeled fMLP (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[18]

-

Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine:

-

Cell membranes (e.g., 50-100 µg protein/well).[18]

-

A fixed concentration of [³H]fMLP (typically at or below its Kd value).

-

Varying concentrations of this compound.

-

Control wells:

-

Total Binding: Membranes + [³H]fMLP + buffer.

-

Non-specific Binding: Membranes + [³H]fMLP + excess unlabeled fMLP.

-

-

-

Equilibration: Incubate the plate for 60-90 minutes at 4°C or room temperature with gentle agitation to reach binding equilibrium.[18]

-

Filtration: Rapidly harvest the contents of each well onto the glass fiber filters using the vacuum manifold. The membranes and bound radioligand are trapped on the filter, while unbound ligand passes through.

-

Washing: Wash the filters quickly with ice-cold assay buffer (e.g., 3-4 times) to remove any remaining unbound radioligand.[18]

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Functional Assays: Measuring Antagonism

Functional assays assess the ability of this compound to block a physiological response induced by an agonist.

-

Objective: To measure the ability of this compound to inhibit fMLP-induced intracellular calcium release.

-

Rationale: Agonist binding to FPR1 causes a rapid, transient increase in intracellular calcium ([Ca²⁺]i), which can be measured with fluorescent dyes.[19][20] An antagonist will prevent this.

-

Materials:

-

FPR1-expressing cells (e.g., human neutrophils, differentiated HL-60 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Agonist: fMLP.

-

Antagonist: this compound.

-

Fluorometric plate reader or flow cytometer capable of kinetic reads.

-

-

Methodology:

-

Cell Loading: Incubate cells with the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.[20] The "AM" ester allows the dye to cross the cell membrane.

-

Washing: Wash the cells to remove excess extracellular dye. Cellular esterases will have cleaved the AM group, trapping the active dye inside.

-

Pre-incubation: Aliquot cells into a 96-well plate. Add varying concentrations of this compound (or buffer as a control) and incubate for 10-20 minutes. This allows the antagonist to bind to the receptors.

-

Stimulation & Measurement: Place the plate in the reader. Establish a baseline fluorescence reading for several seconds. Inject a fixed concentration of fMLP (typically the EC₅₀ concentration) into each well and immediately begin recording the change in fluorescence over time (e.g., for 60-120 seconds).

-

Data Analysis: The agonist-induced calcium flux will appear as a sharp peak in fluorescence. Calculate the peak fluorescence intensity (or area under the curve) for each condition. Plot the response versus the concentration of this compound to determine the IC₅₀ for the inhibition of calcium mobilization.

-

-

Objective: To measure the ability of this compound to block fMLP-induced directed cell migration.

-

Rationale: The Boyden chamber (or Transwell) assay is a classic method to quantify chemotaxis.[21][22] Cells migrate through a porous membrane towards a chemoattractant.

-

Materials:

-

Transwell inserts with a porous membrane (e.g., 3-5 µm pores for neutrophils).

-

24-well plate.

-

FPR1-expressing cells.

-

Chemoattractant: fMLP.

-

Antagonist: this compound.

-

-

Methodology:

-

Setup: Place the Transwell inserts into the wells of the 24-well plate.

-

Chemoattractant: Add assay medium containing fMLP to the lower chamber (the well).

-

Cell Preparation: Resuspend the cells in assay medium. In the test conditions, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Cell Seeding: Add the cell suspension to the upper chamber (the insert).[21]

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours to allow migration.[21]

-

Quantification: Remove the insert. Scrape off any non-migrated cells from the top surface of the membrane. Stain the migrated cells on the bottom surface of the membrane with a dye (e.g., DAPI, Crystal Violet). Count the number of migrated cells per field of view using a microscope.

-

Data Analysis: Plot the number of migrated cells versus the concentration of this compound to determine its inhibitory effect.

-

Visualization of the Chemotaxis Assay Workflow

Caption: Workflow for a Transwell (Boyden chamber) chemotaxis assay.

Structure-Activity Relationship (SAR) Insights

The development of this compound was an early exercise in understanding the structure-activity relationships (SAR) of FPR1 ligands.[23] SAR studies explore how specific chemical modifications to a molecule alter its biological activity.[23]

| Modification to fMLP (Met-Leu-Phe) | Resulting Compound | Key Change | Impact on Activity | Rationale |

| N-terminal formyl group | fMLP (Agonist) | Small, hydrogen-bonding | Full Agonist | The formyl group is critical for receptor activation, likely by forming a key hydrogen bond that induces the active receptor conformation. |

| N-terminal blocked with Carbobenzoxy | This compound (Antagonist) | Large, bulky aromatic group | Competitive Antagonist | The bulky Z-group allows binding but sterically hinders the conformational change needed for G-protein coupling and activation. |

| C-terminal acid to methyl ester | fMLP-OMe | Esterification of carboxylate | Potent Agonist | Often retains or slightly increases potency, indicating the free carboxylate is not essential for agonist activity.[24] |

| Amino acid substitution | fM[X]P, fML[Y] | Change in side chains | Variable Activity | The hydrophobicity and size of residues at positions 2 and 3 are critical for binding affinity. Phenylalanine at position 3 is highly preferred.[11] |

The key takeaway from the SAR of this compound is the critical role of the N-terminal modification. Replacing the small formyl group with the large, rigid carbobenzoxy group is the defining feature that converts a potent agonist scaffold into a competitive antagonist.

Applications in Research and Drug Discovery

This compound is more than a historical footnote; it remains a relevant and widely used tool in immunology and cell biology.

-

Probing FPR1 Function: Its primary use is to confirm that a specific biological response is mediated by FPR1. If a response to fMLP is blocked by this compound, it provides strong evidence for the involvement of this receptor.

-

Studying Inflammation: Researchers use this compound in models of inflammatory disease (e.g., acute lung injury, arthritis) to investigate the role of FPR1-driven neutrophil recruitment and activation in pathogenesis.[3][16]

-

Drug Discovery Scaffold: While not a drug itself, this compound and similar peptide antagonists have served as templates for the design of more potent, selective, and drug-like small molecule FPR1 antagonists for therapeutic use.[1][25]

-

Dissecting Signaling Pathways: By selectively blocking the FPR1 pathway, scientists can investigate the interplay between different signaling networks within a cell. For example, one can study how other stimuli affect a cell when the potent FPR1 pathway is inhibited.[26]

Conclusion and Future Perspectives

N-Carbobenzoxy-L-leucyl-L-phenylalanine (this compound) represents a cornerstone in the study of chemoattractant receptors. Born from early efforts to understand the structural requirements for neutrophil activation, it was quickly identified as a specific and effective competitive antagonist for Formyl Peptide Receptor 1. Its development provided researchers with an essential chemical tool to dissect the role of FPR1 in host defense and inflammation.

The principles demonstrated by this compound—namely, that modifying the N-terminus of a peptide ligand can switch its function from agonism to antagonism—have informed decades of research into GPCR pharmacology. Today, despite the availability of newer and more diverse antagonists, this compound remains a reliable and cost-effective standard for basic research into FPR1 biology. Future work will continue to build on this foundation, developing ligands with even greater selectivity and tailored signaling properties to finely tune the immune response for therapeutic benefit in a range of inflammatory diseases.

References

-

Palmieri, B., et al. (2020). Expression and Roles of Antimicrobial Peptides in Innate Defense of Airway Mucosa: Potential Implication in Cystic Fibrosis. Frontiers in Immunology. Available at: [Link]

-

Lind, S., et al. (1993). Mechanisms in neutrophil priming: characterization of the oxidative response induced by formylmethionyl-leucyl-phenylalanine in human exudated cells. Immunology. Available at: [Link]

-

Karim, M. R., et al. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules. Available at: [Link]

-

Leone, S., et al. (2022). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry. Available at: [Link]

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. Available at: [Link]

-

Edwards, B. S., et al. (2018). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Z-Phe-Leu-OH. PubChem Compound Database. Retrieved February 8, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 8, 2026, from [Link]

-

Fu, H., et al. (2004). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology. Available at: [Link]

-

Galdiero, S., et al. (1997). Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides. Journal of Medicinal Chemistry. Available at: [Link]

-

Dorward, D. A., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. Available at: [Link]

-

Zasloff, M. (2009). The Roles of Antimicrobial Peptides in Innate Host Defense. Journal of Innate Immunity. Available at: [Link]

-

National Cancer Institute. (n.d.). Chemotaxis Assay. NCI Nanotechnology Characterization Laboratory. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). Ac9 –25 induced calcium mobilization in FPR-, FPRL1-, and FPRL2-transfected HL-60 cells. Retrieved February 8, 2026, from [Link]

-

Ortiz-Riaño, E., et al. (2022). Antimicrobial peptides´ immune modulation role in intracellular bacterial infection. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

-

Ruan, F., & Ye, R. D. (2018). Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives. Molecules. Available at: [Link]

-

ChemoTactics. (n.d.). Chemokine Protocols. Retrieved February 8, 2026, from [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved February 8, 2026, from [Link]

-

Baggiolini, M., et al. (1988). Mechanism of Neutrophil Activation by NAF, a Novel Monocyte-Derived Peptide Agonist. Journal of Clinical Investigation. Available at: [Link]

-

Lind, S., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of competition binding in FPR-and FPRL-1/ALX-transfected RBL-2H3 cells. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). Structure‐activity‐relationships of the Stability of Six Pentathiepins Towards Glutathione. Retrieved February 8, 2026, from [Link]

-

Lind, S., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. Available at: [Link]

-

Futosi, K., et al. (2016). The Prolyl Isomerase Pin1 Controls Lipopolysaccharide-Induced Priming of NADPH Oxidase in Human Neutrophils. Frontiers in Immunology. Available at: [Link]

-

van der Does, A. M., et al. (2018). Functions of Cationic Host Defense Peptides in Immunity. International Journal of Molecular Sciences. Available at: [Link]

-

Le, Y., et al. (2007). Activation of the human FPRL-1 receptor promotes Ca2+ mobilization in U87 astrocytoma cells. Neurochemical Research. Available at: [Link]

-

Oxford Academic. (n.d.). Antimicrobial peptides and proteins, exercise and innate mucosal immunity. Pathogens and Disease. Retrieved February 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). FPR1 formyl peptide receptor 1 [Homo sapiens (human)]. Gene database. Retrieved February 8, 2026, from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. Available at: [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved February 8, 2026, from [Link]

-

Protocols.io. (2023). Biochemistry and Molecular Biology. Retrieved February 8, 2026, from [Link]

-

Toniolo, C., et al. (1985). A conformation-activity study of the [L-(alpha Me)Phe]3 analog of the formyl methionyl tripeptide chemoattractant. The Journal of Biological Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structures of FPR/FPRL1 probes: cross-reactive fluorescent peptide ligands. Retrieved February 8, 2026, from [Link]

-

Fu, H., et al. (2004). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology. Available at: [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents. Retrieved February 8, 2026, from [Link]

-

Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). Schematic representation of the experimental procedure. Retrieved February 8, 2026, from [Link]

Sources

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of Antimicrobial Peptides in Innate Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Expression and Roles of Antimicrobial Peptides in Innate Defense of Airway Mucosa: Potential Implication in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Mechanisms in neutrophil priming: characterization of the oxidative response induced by formylmethionyl-leucyl-phenylalanine in human exudated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of neutrophil activation by NAF, a novel monocyte-derived peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A conformation-activity study of the [L-(alpha Me)Phe]3 analog of the formyl methionyl tripeptide chemoattractant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amino acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. FPR1 formyl peptide receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 22. cellgs.com [cellgs.com]

- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 24. Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Strategic Incorporation of Z-Leu-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Advantage of Z-Leu-Phe-OH in Peptide Synthesis

In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity and yield, especially in the assembly of complex or lengthy peptide sequences. While the sequential addition of single amino acids is the conventional approach, the strategic incorporation of pre-formed dipeptide units offers significant advantages. This compound, an N-terminally benzyloxycarbonyl (Z)-protected dipeptide, serves as a critical tool for researchers, scientists, and drug development professionals to mitigate common synthetic pitfalls, namely racemization and diketopiperazine formation.

The Z-group, one of the classical urethane-type protecting groups, is renowned for its ability to suppress racemization during the activation of the carboxyl group for coupling.[1] This is a crucial feature, as maintaining the stereochemical integrity of each amino acid is essential for the biological activity of the final peptide. Furthermore, introducing the Leu-Phe sequence as a single unit circumvents the dipeptide stage on the resin where cyclization to form an undesirable diketopiperazine side-product is most prevalent.[2]

This document provides a comprehensive guide to the effective use of this compound in Fmoc-based SPPS. It outlines the causality behind methodological choices, provides detailed, field-proven protocols, and discusses the strategic implications for synthesizing both fully deprotected peptides and N-terminally protected fragments for convergent synthesis strategies.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

| Property | Value/Information | Significance in SPPS |

| Molecular Formula | C₂₄H₂₈N₂O₅ | For accurate molecular weight calculations. |

| Molecular Weight | 424.49 g/mol | Essential for calculating molar equivalents for coupling reactions. |

| Appearance | White to off-white crystalline powder | Visual confirmation of material quality. |

| Solubility | Soluble in DMF, NMP, and DCM | Good solubility in standard SPPS solvents is critical for efficient coupling.[1] |

| Storage | Store at -20°C to -0°C | Protects the compound from degradation over time.[3] |

Core Applications and Strategic Workflows

The utility of this compound in SPPS can be broadly categorized into two strategic workflows, leveraging the orthogonality of the Z-group with the standard Fmoc/tBu protection scheme. The Z-group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions of standard TFA cleavage cocktails used for final deprotection and cleavage from many common resins.[1][4]

Protocol 4.3.1: Cleavage of Z-Protected Peptide Fragment from 2-Chlorotrityl Resin

Rationale: 2-Chlorotrityl (2-CTC) resin is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions that do not affect the Z-group or tBu-based side-chain protecting groups. [5][6]This strategy is ideal for generating protected fragments for convergent synthesis. [7] Procedure:

-

Wash the dried peptide-resin with DCM (3 times).

-

Treat the resin with a solution of 1-5% TFA in DCM. Perform multiple short treatments (e.g., 5-10 x 2 minutes) and collect the filtrates. 3. Combine the filtrates and immediately quench the acid by adding a base such as pyridine or by co-evaporating with a solvent like toluene.

-

Remove the solvent under reduced pressure to obtain the crude Z-protected peptide fragment.

Protocol 4.3.2: Final Cleavage and Global Deprotection

Rationale: For peptides where the Z-group has been removed on-resin, a standard TFA cleavage cocktail is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are included to trap the reactive carbocations generated during deprotection. Procedure:

-

Wash the dried peptide-resin with DCM (3 times).

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler version like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). [2]3. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Conclusion

This compound is a highly valuable dipeptide building block that provides a strategic advantage in SPPS. Its inherent resistance to racemization during activation and its ability to circumvent diketopiperazine formation make it an excellent choice for improving the quality of synthetic peptides. The orthogonality of the Z-group with standard Fmoc/tBu chemistry allows for flexible synthetic strategies, enabling either the synthesis of fully deprotected peptides via on-resin Z-group removal or the generation of N-terminally protected fragments for convergent synthesis. The detailed protocols and strategic workflows presented in this document provide researchers with the necessary tools to confidently and effectively incorporate this compound into their peptide synthesis endeavors, ultimately leading to higher purity products and more efficient research and development outcomes.

References

-

Martin, V., et al. (2020). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. Retrieved from [Link]

-

MDPI. (2023). The Preparation and CO2-Resistant Performance of a Smart Responsive Polymer Gel for CO2 Flooding Channel Blocking. MDPI. Retrieved from [Link]

-

ACS Publications. (2001). Catalytic Transfer Hydrogenation of Bifunctional Poly(ethylene glycol) Derivatives Using Palladium−Poly(ethylenimine) Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2023). 49 questions with answers in SPPS | Science topic. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

-

Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]

-

RojasLab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

-

CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Research Science Alliance. (2022, June 3). Peptide Hand Synthesis Part 2: Resin Preparation [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Retrieved from [Link]

-

Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Retrieved from [Link]

- Bodanszky, M. (1993). Chemistry of peptide synthesis. Springer-Verlag.

-

Thieriet, N., et al. (2000). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage. Science of Synthesis. Retrieved from [Link]

-

RSC Publishing. (2022). Mass transfer considerations for monitoring catalytic solid–liquid interfaces under operating conditions. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. digital.csic.es [digital.csic.es]

- 5. peptide.com [peptide.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Precision Preparation of Z-Leu-Phe-OH Stock Solutions for Protease Assays

Topic: Preparation of Z-Leu-Phe-OH Stock Solutions for Enzyme Assays Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

The reproducibility of enzymatic assays hinges on the precise preparation of substrate stock solutions. This compound (Carbobenzoxy-L-leucyl-L-phenylalanine) is a hydrophobic dipeptide derivative widely utilized as a substrate for Carboxypeptidase A (CPA) and related proteases. Due to its hydrophobic N-terminal Z-group (benzyloxycarbonyl) and lipophilic side chains, this compound exhibits poor aqueous solubility, presenting a high risk of precipitation ("crashing out") upon introduction to assay buffers. This Application Note details a validated protocol for preparing stable, high-concentration stock solutions, ensuring consistent kinetic data and minimizing solvent-induced enzyme inhibition.

Physicochemical Profile & Solubility Logic

Understanding the molecular properties of this compound is critical for solvent selection. The compound relies on organic solvents to disrupt intermolecular forces that prevent dissolution in water.

Table 1: Physicochemical Properties

| Property | Specification |

| Compound Name | This compound (N-Carbobenzoxy-L-leucyl-L-phenylalanine) |

| Molecular Weight | 412.48 g/mol |

| Molecular Formula | C₂₃H₂₈N₂O₅ |

| Solubility (Water) | Negligible / Insoluble |

| Solubility (DMSO) | High (>25 mg/mL, ~60 mM) |

| Solubility (Ethanol) | Moderate (Requires warming; prone to evaporation) |

| Storage (Powder) | -20°C, desiccated |

| Storage (Solution) | -80°C (6 months) or -20°C (1 month) |

Experimental Insight: While ethanol is often cited, Dimethyl Sulfoxide (DMSO) is the superior solvent for stock solutions due to its low vapor pressure (preventing concentration shifts during storage) and high solubilizing power for protected peptides.

Protocol: Preparation of 50 mM Stock Solution

This protocol targets a 50 mM master stock, which allows for significant dilution (e.g., 1:100) into the assay buffer, keeping the final DMSO concentration at a non-inhibitory level (<1%).

Reagents and Equipment[6][7][8][9][10]

-

Substrate: this compound (High Purity >98%)[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered, ACS grade or higher.

-

Vessels: Amber glass vials (to protect from light) or high-quality polypropylene microcentrifuge tubes.

-

Equipment: Analytical balance (0.01 mg precision), vortex mixer, sonicating water bath.

Step-by-Step Methodology

Step 1: Gravimetric Quantification

Weigh the peptide powder directly into the storage vial. Do not weigh on weigh paper and transfer, as static charge can cause significant loss of the hydrophobic powder.

-

Target Mass: 20.62 mg (for 1 mL of 50 mM stock).

-

Calculation:

Step 2: Solubilization

Add 100% Anhydrous DMSO to the vial.

-

Critical: Do not add water or buffer at this stage.

-

Add the solvent in two aliquots. First, add 50% of the target volume (e.g., 500 µL) and vortex vigorously for 30 seconds. This creates a slurry.

-

Add the remaining 50% volume and vortex again.

Step 3: Sonication (The Homogenization Step)

Even if the solution appears clear, micro-aggregates may persist.

-

Place the sealed vial in a sonicating water bath at room temperature (20-25°C) for 2-5 minutes.

-

Visual Check: Hold the vial up to a light source. The solution must be completely transparent with no Schlieren lines (wavy optical distortions indicating density gradients).

Step 4: Aliquoting and Storage

Avoid repeated freeze-thaw cycles, which can induce micro-precipitation and hydrolysis.

-

Dispense the stock into single-use aliquots (e.g., 20-50 µL).

-

Store at -20°C (short term) or -80°C (long term).

Table 2: Dilution Guide for 50 mM Stock

| Target Assay Conc. | Dilution Factor | Volume Stock | Volume Buffer | Final DMSO % |

| 0.5 mM | 1:100 | 10 µL | 990 µL | 1.0% |

| 1.0 mM | 1:50 | 20 µL | 980 µL | 2.0%* |

| 5.0 mM | 1:10 | 100 µL | 900 µL | 10.0%** |

*Acceptable for many proteases; validate enzyme tolerance. **Likely inhibitory; requires intermediate dilution step or higher conc. stock.

Experimental Workflow Visualization

The following diagram outlines the critical path from solid powder to assay-ready substrate, highlighting the "Danger Zone" where precipitation often occurs.

Caption: Workflow for this compound preparation. The red dashed zone indicates the high risk of precipitation upon aqueous dilution.

Assay Logic & Biological Context[4][6][7][11]

This compound acts as a substrate for Carboxypeptidase A (CPA) . The enzyme cleaves the C-terminal Phenylalanine residue.

Reaction Mechanism:

Detection Methods

-

Ninhydrin Reaction: Detects the liberated free amine group on the L-Phenylalanine. Since the substrate (this compound) has a blocked N-terminus (Z-group), it does not react significantly with ninhydrin, providing a low background.

-

UV Absorbance (254 nm): While less sensitive than for Hippuryl-Phe, the hydrolysis can sometimes be monitored by differential absorbance, though the Z-group itself absorbs in this region. The Ninhydrin method is generally preferred for this specific substrate.

Caption: Enzymatic cleavage of this compound. Detection specifically targets the liberated Phenylalanine.

Troubleshooting & Validation

"Crashing Out" (Precipitation)

If the solution turns cloudy immediately upon adding to the assay buffer:

-

Warm the Buffer: Cold buffers decrease solubility. Pre-warm assay buffer to 25°C or 37°C.

-

Mixing Speed: Add the stock solution while vortexing the buffer to ensure rapid dispersion.

-

Check pH: Carboxypeptidase A assays are typically run at pH 7.5. Drastic pH deviations can affect the solubility of the Z-group.

Concentration Verification

To verify the concentration of your stock solution, dilute 1:1000 in ethanol and measure UV absorbance.

-

Wavelength: 257-258 nm (Phenylalanine/Z-group absorption).

-

Note: This provides a rough estimate. For precise kinetics, ensure gravimetric accuracy during the initial weighing.

References

-

MedChemExpress. Z-Phe-Leu-OH Product Information and Solubility Protocol. Retrieved from

-

Worthington Biochemical. Carboxypeptidase Y Assay Protocol. Retrieved from

-

Sigma-Aldrich. Carboxypeptidase A Assay Kit Technical Bulletin. Retrieved from

-

PubChem. this compound Compound Summary (CID 7272330). Retrieved from

-

Oregon Medical Laser Center (OMLC). Phenylalanine UV Absorption Data. Retrieved from

Sources

Application Note: Synthesis and Optimization of Z-Leu-Phe-OH

Executive Summary

Z-Leu-Phe-OH (Carbobenzoxy-L-Leucyl-L-Phenylalanine) is a critical dipeptide substrate used extensively to characterize the kinetic specificity of Carboxypeptidase A (CPA) and as a precursor for protease inhibitors. Its synthesis presents a classic challenge in peptide chemistry: coupling two bulky, hydrophobic residues (Leucine and Phenylalanine) while maintaining strict chiral purity at the sensitive phenylalanine alpha-carbon.

This Application Note provides a comparative analysis of three coupling methodologies—T3P® (Propylphosphonic Anhydride) , HATU , and the classic DCC/HOBt —to determine the optimal conditions for yield, purity, and racemization suppression. We recommend the T3P protocol for scale-up due to its superior epimerization profile and simplified aqueous workup.

Strategic Analysis: The Coupling Challenge

The Steric & Chiral Problem

The synthesis of this compound involves the activation of Z-Leu-OH and nucleophilic attack by H-Phe-OR (followed by deprotection). Two main issues arise:

-

Steric Hindrance: Both Leucine (isobutyl side chain) and Phenylalanine (benzyl side chain) are bulky. This slows the bimolecular coupling rate, allowing competing side reactions to occur.

-

Racemization (Epimerization): While the Z-group (urethane) on Leucine generally suppresses oxazolone formation better than amide protecting groups, the slow kinetics caused by steric bulk can still lead to

-proton abstraction if base concentration is uncontrolled.

Reagent Selection Matrix

| Feature | T3P (Propylphosphonic Anhydride) | HATU (Hexafluorophosphate Azabenzotriazole) | DCC / HOBt |

| Coupling Speed | Moderate | Very Fast | Slow |

| Racemization Risk | Lowest (No added base required for activation) | Low (if base < 2.0 eq) | Moderate (Risk of |

| Byproduct Removal | Excellent (Water soluble) | Moderate (Requires chromatography) | Poor (Insoluble Urea - DCU) |

| Scalability | High (Green chemistry) | Low (High cost) | High (Low cost) |

| Recommended For | Multi-gram Synthesis | High-Throughput / Small Scale | Legacy Protocols |

Visualizing the Workflow

The following diagram outlines the critical decision points and chemical pathway for the synthesis.

Figure 1: Synthesis workflow for this compound, highlighting the divergence in coupling strategies and convergence at the saponification step.

Detailed Experimental Protocols

Protocol A: The "Green" Scale-Up Route (T3P)

Recommended for >1g synthesis due to ease of purification.

Reagents:

-

Z-Leu-OH (1.0 eq)

-

H-Phe-OMe·HCl (1.1 eq)

-

T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 eq)

-

N-Methylmorpholine (NMM) (3.0 eq)

-

Solvent: Ethyl Acetate (EtOAc) or DCM (0.1 M concentration)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Z-Leu-OH (2.65 g, 10 mmol) and H-Phe-OMe·HCl (2.37 g, 11 mmol) in dry EtOAc (100 mL).

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Base Addition: Add NMM (3.3 mL, 30 mmol) dropwise. Note: NMM is preferred over TEA/DIPEA here as it is a weaker base, reducing racemization risk.

-

Coupling: Add T3P solution (9.5 g, ~15 mmol) dropwise over 10 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours.

-

Workup (The T3P Advantage):

-

Wash organic layer with water (3x).

-

Wash with 0.5 M HCl (2x) to remove excess amine/NMM.

-

Wash with sat. NaHCO₃ (2x) to remove unreacted Z-Leu-OH.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Yield: Expect 90-95% of Z-Leu-Phe-OMe as a white solid.

Protocol B: The High-Efficiency Route (HATU)